Squamostatin-D
Description
Structure
2D Structure
Properties
Molecular Formula |
C37H66O7 |
|---|---|
Molecular Weight |
622.9 g/mol |
IUPAC Name |
(2S)-4-[9-[(2R,5S)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]nonyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(38)35-25-26-36(44-35)33(40)23-22-32(39)34-24-21-30(43-34)19-16-13-10-8-9-12-15-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30+,31-,32-,33+,34-,35+,36+/m0/s1 |
InChI Key |
VZEPVAAWZDUQLP-FYHSANBVSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@@H](CC[C@@H]([C@@H]2CC[C@H](O2)CCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCCCC3=CC(OC3=O)C)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Squamostatin D
Squamostatin-D is a member of the annonaceous acetogenins (B1209576), a class of natural products characterized by a long aliphatic chain derived from fatty acids. renupublishers.commdpi.com These compounds typically feature one or more tetrahydrofuran (B95107) (THF) rings and a terminal γ-lactone. renupublishers.combeilstein-journals.org this compound is specifically classified as a non-adjacent bis-tetrahydrofuranic acetogenin (B2873293). mdpi.comjst.go.jp
The primary natural source of this compound is the plant family Annonaceae, commonly known as the custard apple family. mdpi.com It has been successfully isolated from the seeds of Annona squamosa. mdpi.comjst.go.jpnih.govrjpponline.org Research has also identified its presence in other species of the same genus, such as Annona atemoya. nih.gov Within these plant sources, this compound is often found alongside a variety of other structurally related acetogenins, including Squamostatin-A, Squamostatin-B, Squamostatin-C, and Squamostatin-E. jst.go.jpgoogle.comresearchgate.net
The isolation of this compound from its natural sources is a multi-step process that begins with the extraction of plant material, typically the seeds. jst.go.jpnih.gov The seeds are first pulverized or crushed and then subjected to solvent extraction. renupublishers.commdpi.com Common solvents used for this initial extraction include petroleum ether, ethanol, or 95% ethanol. jst.go.jpnih.govglobalresearchonline.net This procedure yields a crude extract, which is often a waxy or oily residue containing a complex mixture of acetogenins and other phytochemicals. mdpi.com
Following the initial extraction, the crude product undergoes a series of purification steps. These methodologies rely on various chromatographic techniques to separate this compound from the other co-occurring compounds. nih.gov A typical workflow involves partitioning the crude extract (e.g., between petroleum ether and methanol) and then subjecting the resulting fractions to column chromatography. google.com The final purification is often achieved using High-Performance Liquid Chromatography (HPLC), which can yield this compound with a high degree of purity. google.comnih.gov
Purity Assessment and Characterization of Isolated Squamostatin D Methodologies
The structural elucidation and purity verification of isolated Squamostatin-D rely on a combination of modern spectroscopic and chromatographic techniques. These methods provide detailed information about the compound's molecular structure, stereochemistry, and the level of contaminants in a purified sample.
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for both the final stage of purification and the subsequent assessment of purity. google.comnih.gov Reverse-phase HPLC, often utilizing a C18 column, is effective in separating this compound from other closely related acetogenins (B1209576). nih.gov The purity of a sample can be determined by analyzing the resulting chromatogram; a single, sharp peak at the characteristic retention time for this compound indicates high purity. nih.gov Purity levels exceeding 99% for reference standards have been achieved and verified using this method. nih.gov
Table 1: HPLC Method for Acetogenin (B2873293) Analysis, Including this compound nih.govThis interactive table summarizes the chromatographic conditions used for the simultaneous determination of ten annonaceous acetogenins.
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | (A) Methanol and (B) Distilled Water (Gradient Elution) |
| Flow Rate | 1.0 ml/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Linear Regression (γ) | >0.9995 |
| Linearity Range (µg/ml) | 2.7-29.2 |
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. mdpi.com When coupled with HPLC (HPLC-MS), it becomes a powerful technique for identifying compounds within a complex mixture and confirming the identity of the purified isolate. nih.govresearchgate.net The fragmentation patterns observed in the mass spectrum provide crucial information that helps in the structural assignment. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound. mdpi.comjst.go.jp Both ¹H NMR and ¹³C NMR experiments are performed to map the carbon skeleton and the placement of protons and functional groups. mdpi.comjst.go.jp Initial structural work by Fujimoto and co-workers used ¹³C NMR data to ascertain the relative stereochemistry of the tetrahydrofuran (B95107) rings and other chiral centers. mdpi.comjst.go.jp The absolute stereochemistry of the molecule was later confirmed through total synthesis, where the NMR spectral data of the synthetic compound was found to be identical to that of the naturally occurring this compound. beilstein-journals.org
Table 2: Key Spectroscopic Data for this compound Characterization This interactive table presents key data points from various analytical methods used to characterize this compound.
| Analytical Method | Data Type | Findings | Reference |
|---|---|---|---|
| Mass Spectrometry (MS) | Molecular Formula | Used in conjunction with NMR for partial structural assignment. | mdpi.com |
| ¹³C NMR Spectroscopy | Chemical Shifts | Determined the relative stereochemistry of the non-adjacent bis-THF core. | mdpi.comjst.go.jp |
| HPLC | Purity | Purity determined to be >99% for reference standard. | nih.gov |
| Total Synthesis | Comparison | Confirmed absolute stereochemistry by comparing spectral data (MS, ¹H & ¹³C NMR) of natural and synthetic products. | beilstein-journals.org |
Total Synthesis and Synthetic Analogs of Squamostatin D
Early Total Synthesis Strategies for Squamostatin-D
The initial isolation and partial structural assignment of this compound by Fujimoto and colleagues in 1994 determined the relative stereochemistry of the non-adjacent bis-THF core, identifying both THF rings as having a trans configuration. mdpi.comresearchgate.net However, the absolute stereochemistry of the molecule remained unconfirmed until it was unambiguously established through total synthesis. mdpi.comresearchgate.net
The first and landmark total synthesis of this compound was reported by the research group of James A. Marshall in 1998. oup.comacademictree.orgbeilstein-journals.orgacs.org This synthesis was accomplished through a linear strategy, building the molecule in a step-by-step fashion. mdpi.comresearchgate.net The synthesis commenced from known starting materials and was completed in 27 linear steps, achieving a total yield of 5.5%. mdpi.comresearchgate.net The approach systematically constructed the carbon backbone while installing the numerous stereocenters with high control. beilstein-journals.org
A critical challenge in the synthesis of this compound was the precise control of stereochemistry at multiple chiral centers, particularly within the two THF rings and the flanking hydroxyl groups. Marshall's strategy elegantly addressed this through several key transformations: mdpi.comresearchgate.net
Allylic Metal Additions: The synthesis heavily relied on highly diastereoselective additions of enantiomerically enriched γ-oxygenated allylic tin and indium reagents to aldehyde intermediates. mdpi.comresearchgate.netresearchgate.net This method was instrumental in setting the stereochemistry of the hydroxyl-bearing carbons that would ultimately form the THF rings. For instance, an allylic tin reagent was used to establish the (23R, 24R)threo configuration, while an allylic indium reagent addition set the (15R, 16S)erythro configuration. mdpi.comresearchgate.net
Organozinc Addition: The isolated stereocenter at the C12 position was installed via a highly diastereoselective addition of a functionalized organozinc reagent to an aldehyde, guided by a chiral bis-sulfonamide-titanium catalyst. beilstein-journals.orgresearchgate.net
Intramolecular Cyclization: The THF rings themselves were formed through the intramolecular displacement of tosylates by hydroxyl groups, triggered by a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). mdpi.combeilstein-journals.org
| Key Intermediate | Description | Key Reactions for Formation |
| Aldehyde 9 | A known starting fragment for the synthesis. | N/A (Known Compound) |
| Tosylate 10 | An intermediate containing the C23/C24 stereocenters. | Addition of allylic tin reagent to an aldehyde. |
| Aldehyde 11 | The first THF-ring containing fragment. | TBAF-mediated cyclization of tosylate 10. |
| Alcohol 12 | Intermediate with C15/C16 stereocenters established. | Addition of allylic indium reagent to aldehyde 11. |
| Ester 386 | The fully assembled bis-THF core with the side chain. | TBAF-mediated cyclization of tosylate 385. |
Marshall's Approach (1998)
Convergent and Linear Synthetic Methodologies
Chemical syntheses can be broadly categorized as linear or convergent. scholarsresearchlibrary.comwikipedia.org
Marshall's 1998 total synthesis of this compound is a classic example of a linear approach . mdpi.comresearchgate.net The molecule was constructed sequentially from one end, elongating the carbon chain and introducing stereocenters in a stepwise manner. beilstein-journals.org While highly effective in achieving the target, a hypothetical convergent synthesis might involve the independent synthesis of three key fragments—the butenolide terminus, the C1-C11 alkyl chain, and the C12-C34 non-adjacent bis-THF core—followed by their late-stage coupling.
Stereochemical Confirmation and Absolute Configuration Determination via Synthesis
A primary motivation for the total synthesis of natural products is the unambiguous confirmation of their proposed structures, including both relative and absolute stereochemistry. mdpi.com Marshall's synthesis of this compound served this purpose perfectly. mdpi.combeilstein-journals.org
Upon completion of the synthesis, the physical and spectroscopic data of the synthetic this compound were compared to those of the naturally occurring compound. The matching values for NMR spectroscopy, optical rotation ([α]D +8.4 for synthetic vs. +8.7 for natural), and melting point confirmed that the proposed structure, including the absolute configuration at all stereocenters, was correct. mdpi.com
Further definitive proof was provided through the synthesis of the tri-(R)-Mosher ester derivative of the synthetic this compound. The ¹H NMR data of this derivative were identical to those obtained from the derivative of the natural product, solidifying the stereochemical assignment. mdpi.com
Synthesis of Structural Isomers and Related Non-Adjacent Bis-THF Acetogenins (B1209576)
The synthetic strategies developed for this compound are also applicable to its structural isomers and other members of the non-adjacent bis-THF acetogenin (B2873293) family. One such structural isomer is 4-deoxygigantecin (B1210272) . This molecule differs from this compound in the location of the non-adjacent bis-THF core along the fatty acid chain and the stereochemistry of its outermost carbinol group. mdpi.comresearchgate.net The total synthesis of 4-deoxygigantecin was also achieved, providing valuable insights into how structural variations affect biological activity. mdpi.combeilstein-journals.org Other related natural products with this core structure, such as squamostatin-C , have also been targeted and synthesized by various research groups. mdpi.comresearchgate.net These synthetic efforts help to build a library of related compounds for biological testing and establish structure-activity relationships.
Design and Synthesis of this compound Analogs
The modularity inherent in many total synthesis plans, including those for acetogenins, allows for the design and synthesis of structural analogs. acs.orgnih.gov By substituting the building blocks used in the synthesis, chemists can create novel molecules with modified structural features. For this compound, analogs could be designed by:
Modifying the Butenolide Ring: Altering the substitution pattern or replacing the lactone with other functional groups.
Varying the Alkyl Spacer: Changing the length of the hydrocarbon chains that connect the THF rings and the terminal lactone.
Altering the THF Core: Synthesizing diastereomers of the natural product or changing the spacing between the two THF rings.
The purpose of synthesizing such analogs is often to probe the structural requirements for biological activity, potentially leading to the development of new therapeutic agents with improved potency or selectivity. mdpi.com
Modifications for Enhanced Biological Activity
The potent cytotoxic activity of Annonaceous acetogenins has spurred significant interest in synthesizing analogs to probe and enhance their biological effects. nih.gov While research on modifying this compound itself is limited, extensive structure-activity relationship (SAR) studies on the broader acetogenin class provide clear strategies for designing analogs with improved potency. nih.govmdpi.com The primary goal is often to simplify the complex natural structure without losing activity, or to modify specific functional groups to increase cytotoxicity against cancer cells. beilstein-journals.org
Key SAR findings and modification strategies include:
The Tetrahydrofuran (B95107) (THF) Core: The bis-THF core is a critical determinant of the potent biological activity of acetogenins, primarily through their function as inhibitors of the mitochondrial Complex I (NADH:ubiquinone oxidoreductase). nih.gov Synthetic mimics of acetogenins often focus on replacing or modifying the THF rings. For instance, replacing the THF rings with simpler ethylene (B1197577) glycol or catechol ethers has been shown to maintain bioactivity while simplifying the synthetic process.
Hydroxyl Groups: The number and position of hydroxyl groups along the carbon chain influence activity. Studies on non-adjacent bis-THF acetogenins suggest that compounds with fewer hydroxyl groups can exhibit more potent cytotoxicity against certain cancer cell lines. nih.gov
The α,β-Unsaturated γ-Lactone: This moiety is essential for the cytotoxic activity. Modifications here are generally avoided, as it is a key pharmacophore responsible for the biological effect. bionorte.org.br
Linker Region: The length and flexibility of the alkyl chain that connects the THF core to the lactone ring are crucial for potent activity. jst.go.jp
In a study comparing various acetogenins, this compound was evaluated for its inhibitory activity against the multidrug-resistant human lung cancer cell line A549/Taxol. nih.gov The SAR analysis from this study highlighted that the distance between the THF ring system and the lactone ring is a significant factor for potency. nih.gov
| Compound | Class | IC₅₀ (µg/mL) |
|---|---|---|
| This compound | Non-adjacent bis-THF | 16.19 ± 1.98 |
| Bullatacin (B1665286) | Adjacent bis-THF | Data Not Specified |
| Squamocin (B1681989) | Adjacent bis-THF | Data Not Specified |
Data derived from a study on structure-activity relationships against multidrug-resistant human lung cancer cells. nih.gov
Strategies for Overcoming Metabolic Instability
A significant barrier to the clinical development of Annonaceous acetogenins, including this compound, is not necessarily rapid metabolic breakdown but rather their high lipophilicity and extremely poor solubility in water. dovepress.comnih.gov This poor aqueous solubility hinders bioavailability and makes formulation for therapeutic use challenging. dovepress.comresearchgate.net Furthermore, in silico studies predict that acetogenins are likely substrates for cytochrome P450 (CYP) enzymes, indicating that they may be subject to metabolic degradation, an undesirable characteristic for drug candidates. bionorte.org.br
Strategies to overcome these stability and bioavailability challenges focus on modifying the molecular structure to improve physicochemical properties without sacrificing the potent cytotoxicity.
Glycosylation: A primary strategy to enhance water solubility is glycosylation—the attachment of sugar moieties to the acetogenin scaffold. In studies on the related acetogenins squamocin and bullatacin, researchers conjugated glucose or galactose to the hydroxyl groups of the molecules. dovepress.comresearchgate.netscienceopen.com This modification significantly improved water solubility. For example, the solubility of a galactosylated squamocin derivative in phosphate-buffered saline (PBS) was dramatically increased (1.37 mg/mL) compared to the parent squamocin, which was undetectable in PBS. researchgate.netscienceopen.com Importantly, these glycosylated derivatives retained a comparable level of anticancer activity to the parent compounds. researchgate.netscienceopen.com The hydroxyl groups on the acetogenin core are considered less critical for anticancer activity, making them ideal sites for such modifications. dovepress.com
| Compound | Modification | Solubility in PBS (pH 7) | Cytotoxicity (IC₅₀ against HepG2) |
|---|---|---|---|
| Squamocin | None (Parent Compound) | Not Detected | Data Not Specified |
| Galactosylated Squamocin (Compound 13) | Galactose attached via click chemistry | 1.37 mg/mL | Comparable to parent |
Data derived from a study on the synthesis and properties of acetogenin glycoconjugates. researchgate.netscienceopen.com
Bioisosteric Replacement: This is a general medicinal chemistry strategy to enhance metabolic stability by replacing a known metabolically labile group with a more robust one that has similar physical and chemical properties. wikipedia.orgdrughunter.com For example, an ester linkage, which can be easily hydrolyzed by esterase enzymes, could be replaced with a more stable amide bond. Another common tactic is to replace a hydrogen atom at a site of metabolic oxidation with a fluorine atom. The C-F bond is much stronger than a C-H bond, thus blocking metabolism at that position without significantly altering the molecule's shape. wikipedia.org While specific applications of this to this compound are not widely reported, it represents a valid and powerful strategy for designing more drug-like analogs.
Molecular and Cellular Mechanisms of Action of Squamostatin D
Inhibition of Mitochondrial Complex I (NADH-Ubiquinone Oxidoreductase)
A primary and well-documented mechanism of Squamostatin-D is its potent inhibition of Mitochondrial Complex I, also known as NADH-ubiquinone oxidoreductase. researchgate.netnih.gov This enzyme complex is the first and largest of the five complexes of the mitochondrial electron transport chain, playing a crucial role in cellular respiration. wikipedia.org Annonaceous acetogenins (B1209576), as a class, are recognized as some of the most powerful inhibitors of Complex I. researchgate.netnih.gov The inhibitory potency of these compounds, including this compound, is a key determinant of their cytotoxic activity against tumor cells. researchgate.net
Impact on ATP Production and Cellular Energy Homeostasis
The inhibition of Mitochondrial Complex I by this compound has profound consequences for cellular energy metabolism. By blocking the electron transport chain at its entry point, the process of oxidative phosphorylation is severely hampered. nih.gov This disruption leads to a significant decrease in the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govnih.gov ATP is vital for a vast array of cellular functions, including muscle contraction, ion transport, and the synthesis of macromolecules. nih.gov The resulting depletion of ATP disrupts cellular energy homeostasis, which can trigger a cascade of events leading to cell cycle arrest and ultimately, cell death. semanticscholar.org The process of cellular respiration, which is responsible for the majority of ATP synthesis, is effectively short-circuited by the action of this compound on Complex I. wikipedia.orgck12.org
Competitive Inhibition at the Ubiquinone Binding Site
The inhibitory action of certain acetogenins on Complex I has been characterized as competitive with respect to the binding of ubiquinone. nih.gov While the precise nature of this compound's interaction is an area of ongoing investigation, it is understood that many inhibitors of Complex I act at or near the ubiquinone binding site. semanticscholar.orgnih.gov These inhibitors can physically block the access of ubiquinone to its binding pocket, thereby preventing the transfer of electrons from the iron-sulfur clusters within Complex I. nih.gov This competitive inhibition effectively halts the flow of electrons down the respiratory chain. nih.gov The structural features of acetogenins, including the tetrahydrofuran (B95107) rings and the alkyl chain, are thought to be crucial for their high-affinity binding to this site. researchgate.net
Modulation of Cellular Signaling Pathways
The effects of this compound extend beyond the direct inhibition of mitochondrial respiration, influencing various cellular signaling pathways that govern cell survival, proliferation, and death. While direct studies on this compound are part of a broader investigation into acetogenins, it is known that these compounds can modulate critical signaling cascades. For instance, the antitumor effects of some natural compounds have been linked to the downregulation of pathways like the Interleukin-6/Jak/Stat3 signaling pathway. semanticscholar.org Furthermore, acetogenins have been shown to impact transcription factors such as HIF-1 and STAT3, which have significant repercussions on energy consumption, angiogenesis, and inflammation. nih.gov
Induction of Apoptosis in Cellular Models
A significant consequence of the cellular stress induced by this compound is the initiation of apoptosis, or programmed cell death. scribd.comresearchgate.net This is a tightly regulated process that eliminates damaged or unwanted cells. nih.gov The induction of apoptosis by acetogenins like this compound is a key mechanism behind their observed cytotoxic activity against various cancer cell lines. nih.govresearchgate.net
Activation of Caspase Cascades
Apoptosis is executed by a family of proteases called caspases, which exist as inactive zymogens (procaspases) in healthy cells. nih.gov Upon receiving an apoptotic signal, a cascade of caspase activation is initiated. nih.govinflammasomelab.com Annonaceous acetogenins have been shown to up-regulate the activity of effector caspases such as caspase-3 and initiator caspases like caspase-8 and caspase-9. nih.gov The activation of caspase-9 is a hallmark of the intrinsic, or mitochondrial, pathway of apoptosis, which is triggered by the release of cytochrome c from the mitochondria. researchgate.net This release is often a direct consequence of mitochondrial dysfunction, such as that caused by the inhibition of Complex I. researchgate.net Once activated, initiator caspases cleave and activate effector caspases, which then dismantle the cell by cleaving a multitude of cellular proteins. angelaserra.com
Regulation of Apoptosis-Related Proteins (e.g., Bcl-2, Survivin)
The decision for a cell to undergo apoptosis is heavily regulated by a balance between pro-apoptotic and anti-apoptotic proteins, particularly those of the Bcl-2 family. waocp.org Anti-apoptotic proteins like Bcl-2 and Survivin act to prevent apoptosis. nih.govrjraap.com Studies on acetogenins have demonstrated their ability to down-regulate the expression of these anti-apoptotic proteins. nih.gov The downregulation of Bcl-2 and Survivin shifts the cellular balance in favor of apoptosis, making the cell more susceptible to programmed cell death. nih.govgeneticsmr.org For example, a decrease in Bcl-2 allows for the release of cytochrome c from the mitochondria, a critical step in activating the caspase cascade. geneticsmr.org
Role of Oxidative Stress in Apoptosis Induction
The induction of apoptosis, or programmed cell death, by acetogenins like this compound is often linked to the generation of oxidative stress. nih.gov This process is primarily initiated through the disruption of mitochondrial function. Annonaceous acetogenins are potent inhibitors of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial respiratory chain. nih.govbeilstein-journals.org Inhibition of Complex I disrupts the electron transport chain, a primary site of cellular oxygen consumption. This disruption can lead to an increase in the intracellular leakage of electrons, which then react with molecular oxygen to form superoxide (B77818) radicals and other reactive oxygen species (ROS). nih.gov
The resulting overproduction of ROS creates a state of oxidative stress, where the cellular antioxidant defense mechanisms are overwhelmed. nih.gov This elevated oxidative stress is a key trigger for the intrinsic pathway of apoptosis. nih.govmdpi.com It can cause damage to cellular components, including lipids, proteins, and DNA, and more critically, it can induce mitochondrial permeability transition. This leads to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria into the cytosol. nih.govmdpi.com Key among these factors is cytochrome c, which, once in the cytosol, participates in the formation of the apoptosome, a complex that activates caspases, the executioner proteins of apoptosis. nih.gov Therefore, the generation of ROS and the subsequent oxidative stress serve as a critical signaling cascade that links the initial mitochondrial inhibition by this compound to the eventual execution of apoptotic cell death. nih.govmdpi.com
Effects on Cell Cycle Progression
The cytotoxic effects of compounds like this compound are frequently associated with their ability to interfere with the cell cycle, leading to cell growth inhibition. nih.gov The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of DNA replication and cell division. wikipedia.org Many cytotoxic agents exert their anti-proliferative effects by causing damage or cellular stress that activates these checkpoints, resulting in cell cycle arrest. nih.gov
Cellular stress, such as the oxidative stress induced by mitochondrial inhibitors, can trigger signaling pathways that lead to the arrest of the cell cycle at various phases, commonly the G1/S or G2/M transitions. mdpi.comnih.gov This arrest prevents the cell from proceeding with DNA synthesis (S phase) or mitosis (M phase) until the damage is repaired. nih.gov If the damage is too severe, the cell is directed towards apoptosis. mdpi.com The arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27. mdpi.comjci.org These proteins can inhibit the activity of cyclin-CDK complexes, which are the key drivers of cell cycle progression. wikipedia.org For instance, the p53 tumor suppressor protein, often activated by cellular stress, can induce the expression of p21, leading to G1 arrest. nih.gov While specific studies detailing the effect of this compound on individual cell cycle proteins are limited, its known role as a potent cytotoxic agent and mitochondrial inhibitor suggests that its mechanism likely involves the induction of cell cycle arrest as a consequence of the cellular stress it provokes. nih.govnih.gov
Interactions with Key Biomolecules and Subcellular Components
The primary and most well-documented interaction of this compound, like other annonaceous acetogenins, is with the mitochondrial electron transport chain. nih.govbeilstein-journals.org Its main subcellular target is the mitochondrion. Within this organelle, it specifically interacts with and inhibits Complex I, also known as NADH: ubiquinone oxidoreductase. beilstein-journals.org This large, multi-subunit enzyme is the first protein complex in the respiratory chain. The inhibition is non-competitive, meaning this compound does not bind to the same site as the natural substrate, NADH. nih.gov This potent interaction disrupts the transfer of electrons from NADH to ubiquinone, which is a critical step in cellular respiration and ATP production. beilstein-journals.org
Other Proposed Molecular Targets
The most prominent and widely accepted molecular target for this compound and related acetogenins is Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial respiratory chain. nih.govbeilstein-journals.org This interaction is considered the principal mechanism behind their potent cytotoxic and anti-cancer properties.
Another proposed target, though less emphasized than mitochondrial Complex I, is the NADH oxidase found in the plasma membrane of tumor cells. beilstein-journals.org Inhibition of this enzyme can also disrupt cellular energy balance and redox status, contributing to the compound's bioactivity. While research has broadly focused on these targets, the diverse biological effects of acetogenins suggest the possibility of other molecular interactions that have yet to be fully elucidated. nih.gov
Data Tables
Table 1: Cytotoxic Activity of this compound and Related Acetogenins
This table presents the median effective dose (ED₅₀) or IC₅₀ values for this compound and other related acetogenins against various human cancer cell lines. Lower values indicate higher potency.
| Compound | Cell Line | Cell Type | ED₅₀ / IC₅₀ | Citation |
| This compound | Hep G2/2.2.15 | Human Hepatoma | < 0.001 µg/mL | mdpi.com |
| This compound | CCM2 | Colon Adenocarcinoma | < 0.001 µg/mL | mdpi.com |
| This compound | CEM | Leukemia | < 0.001 µg/mL | mdpi.com |
| This compound | KB | Epidermoid Carcinoma | 0.001 µg/mL | mdpi.com |
| This compound | Hep G2 | Human Hepatoma | 0.001 µg/mL | mdpi.com |
| 12,15-cis-squamostatin-A | A-549 | Lung Carcinoma | > 10 µg/mL | nih.gov |
| Bullatacin (B1665286) | A-549 | Lung Carcinoma | 1.80 µg/mL | nih.gov |
Preclinical Biological Activities of Squamostatin D
In Vitro Cytotoxicity in Cancer Cell Lines
Squamostatin-D has exhibited a broad spectrum of cytotoxic activity against various human cancer cell lines in laboratory settings. mdpi.comijcmas.com Studies have shown its effectiveness in inhibiting the growth of cell lines derived from liver, colon, leukemia, and nasopharyngeal cancers. mdpi.com One study reported that this compound, isolated from the seeds of Annona atemoya, demonstrated potent cytotoxicity against several cancer cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the microgram per milliliter range. mdpi.com The compound was evaluated against human hepatoma (Hep G2 and Hep G2/2.2.15), colon carcinoma (CCM2), leukemia (CEM), and nasopharyngeal carcinoma (KB) cell lines. mdpi.com
The specific cytotoxic activities of this compound against these cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| Hep G2 | Hepatoma (Liver Cancer) | 0.45 |
| Hep G2/2.2.15 | Hepatoma (Liver Cancer) | 0.81 |
| CCM2 | Colon Carcinoma | >10 |
| CEM | Leukemia | 0.022 |
| KB | Nasopharyngeal Carcinoma | 0.019 |
| Data sourced from a study evaluating pure compounds isolated from Annona atemoya. mdpi.com |
Another investigation highlighted the significant cytotoxic activity of this compound, isolated from Annona squamosa, against a panel of five human tumor cell lines which included lung carcinoma (A-549), cervix carcinoma (HeLa), breast carcinoma (MCF-7), hepatoma (HepG2, SMMC-7721), and gastric adenocarcinoma (MKN-45). researchgate.netijcmas.com
The cytotoxic potency of this compound has been compared to other annonaceous acetogenins (B1209576) and standard chemotherapeutic agents. Research indicates that the structural characteristics of acetogenins play a crucial role in their activity. For instance, one study suggested that the trihydroxylated, nonadjacent bis-tetrahydrofuran (THF) structure of this compound contributes to greater cytotoxicity compared to the tetrahydroxylated nonadjacent acetogenin (B2873293), Squamostatin-A. researchgate.net
In tests against various cancer cell lines, acetogenins as a class have demonstrated exceptionally high potency, in some cases thousands of times more potent than reference chemotherapy drugs like adriamycin. nih.gov Specifically, a study involving this compound and other acetogenins used fluorouracil as a positive control, and the acetogenins all exhibited significant cytotoxic activity. researchgate.net In a study focused on multidrug-resistant cells, this compound was found to be significantly more potent than the reference compound Verapamil. researchgate.net
Spectrum of Activity Across Various Cancer Types
Effects on Multidrug Resistant (MDR) Tumor Cells
A significant area of interest in cancer research is the ability of new compounds to overcome multidrug resistance (MDR), a common reason for the failure of chemotherapy. Annonaceous acetogenins have shown potential in this regard. researchgate.netnih.gov
This compound was specifically evaluated for its activity against the multidrug-resistant human lung cancer cell line A549/Taxol. researchgate.net In this study, this compound demonstrated potent inhibition of these resistant cells, with a reported IC₅₀ value of 16.19 μM. researchgate.net This activity was notably stronger than that of the positive control, Verapamil, a known MDR modulator, which had an IC₅₀ of 127.09 μM. researchgate.net This indicates that this compound was approximately 7.8 times more active than Verapamil in this MDR cell line. researchgate.net This finding suggests that this compound may be effective against tumors that have developed resistance to conventional drugs like Taxol. mdpi.comresearchgate.net
In Vivo Efficacy in Animal Models of Disease
While in vitro studies provide valuable data on cellular activity, in vivo studies in animal models are crucial for evaluating a compound's potential efficacy in a whole organism. To date, published research on the in vivo antitumor activity of isolated this compound is limited.
However, studies on crude extracts containing a mixture of acetogenins, including those structurally related to this compound, provide some insight. An ethyl acetate (B1210297) extract from the seeds of Annona squamosa, which is known to contain acetogenins like 12,15-cis-squamostatin-A and bullatacin (B1665286), was tested in a mouse xenograft model of H22 hepatoma. researchgate.net This extract was administered orally and was found to inhibit tumor growth with a maximum inhibitory rate of 69.55% when compared to the control group. While these results are promising for the acetogenin class, further studies using purified this compound are necessary to determine its specific contribution to in vivo tumor growth inhibition.
Beyond its anticancer properties, the broader biological activities of this compound and related acetogenins have been explored. Annonaceous acetogenins are known to possess a wide range of biological activities, including antiparasitic and insecticidal effects. nih.govfyicenter.com
The traditional use of Annona squamosa for treating parasitic infections provides a basis for this line of inquiry. nih.gov While direct testing of this compound in specific parasitic disease models like leishmaniasis or trypanosomiasis is not extensively documented in available literature, the general class of annonaceous acetogenins is recognized for having antiparasitic potential. fyicenter.complos.org
Furthermore, this compound has been specifically identified as a potential insecticidal agent. A patent detailing insecticidal compounds from Annona squamosa seeds lists this compound among the active acetogenins. Another study also noted that pure acetogenins like Squamocin-D isolated from the plant showed insecticidal and antifeedant activity against the tobacco caterpillar, Spodoptera litura. These findings suggest a potential application for this compound in agriculture or pest control, although this requires further investigation.
Tumor Growth Inhibition in Xenograft Models
Immunomodulatory Activities
This compound is an annonaceous acetogenin, a class of polyketide-derived natural products found in the Annonaceae family of plants. googleapis.com Research into the biological activities of compounds from this family, particularly from the plant Annona squamosa, has indicated potential immunomodulatory and anti-inflammatory effects. ekb.eg
While specific studies focusing exclusively on the immunomodulatory properties of isolated this compound are not extensively detailed in the public domain, patent literature describes the broader class of acetogenins derived from Annona squamosa, which includes this compound, as potent modulators of cytokines and chemokines. googleapis.comgoogle.comgoogle.com These acetogenins are compounds that feature a terminal α,β-unsaturated-γ-methyl-γ-lactone moiety. google.comgoogle.com Extracts containing these compounds are suggested to be useful for managing inflammation and immune-related conditions. googleapis.comgoogle.com
The proposed mechanism involves the regulation of the expression or production of various proteins that are key mediators in inflammatory and immune pathways. google.com
Table 1: Potential Immunomodulatory Targets of Annona squamosa Acetogenins
The following table lists the cytokines, chemokines, and other biomarker proteins that acetogenins from Annona squamosa, a class of compounds that includes this compound, are claimed to modulate.
| Category | Target Biomarker |
| Pro-inflammatory Cytokines | TNFα, IL-1β, IL-6 |
| Interleukins (Various Roles) | IL-2, IL-4, IL-13 |
| Chemokines | MCP-1, Rantes, Eotaxin |
| Adhesion Molecules | ICAM, VCAM |
| Other Inflammatory Mediators | aP2, FLAP, CRP, CD36, 5-Lipoxygenase, MMPs |
Source: Data compiled from patent literature describing the activities of the general class of acetogenins from Annona squamosa. google.comgoogle.com
Structure Activity Relationship Sar Studies of Squamostatin D and Analogs
Identification of Key Structural Moieties for Activity
The biological potency of Squamostatin-D, a member of the Annonaceous acetogenin (B2873293) family, is intrinsically linked to specific parts of its molecular architecture. The presence and arrangement of its tetrahydrofuran (B95107) rings, hydroxyl groups, and the butenolide ring are all critical determinants of its activity.
This compound is classified as a non-adjacent bis-tetrahydrofuran (THF) acetogenin, meaning its two THF rings are separated by a four-carbon chain. renupublishers.commdpi.com The number and arrangement of these THF rings are paramount to the bioactivity of acetogenins (B1209576). Generally, the potency increases in the order of non-THF < mono-THF < non-adjacent bis-THF < adjacent bis-THF compounds. renupublishers.com The bis-THF structure is particularly associated with the inhibition of the mitochondrial Complex I, a key mechanism of its cytotoxic effects. frontiersin.orgnih.gov
The stereochemistry of the THF rings and their flanking hydroxyl groups also plays a significant, though complex, role. For this compound, a specific stereochemical configuration of C-15/C-16-threo, C-19/C-20-threo, and C-23/C-24-erythro has been identified. jst.go.jp Furthermore, the trans configuration of the THF rings is a noted feature. mdpi.com Studies on various acetogenins have revealed that the stereochemical arrangement is crucial for potent bioactivity, with some isomers showing significantly higher cytotoxicity than others. nih.govnih.gov For instance, against the A549/Taxol cell line, acetogenins with a cis THF ring configuration appeared to be more effective than those with a trans configuration. nih.govscinews.uz
The presence and positioning of hydroxyl (OH) groups are critical for the activity of this compound. Having three hydroxyl groups is considered optimal for potent activity. renupublishers.comsoton.ac.uk Specifically, two hydroxyl groups flanking the THF rings and another along the hydrocarbon chain provide the ideal polarity and positioning for maximum effect. renupublishers.comsoton.ac.uk Increasing the number of hydroxyl groups to four can lead to a significant decrease in potency. renupublishers.comsoton.ac.uk In a study comparing this compound (three hydroxyls) with Squamostatin-A (four hydroxyls), this compound exhibited greater activity. scinews.uz
The α,β-unsaturated γ-lactone ring, also known as a butenolide ring, at the end of the long aliphatic chain is an essential feature for the biological activity of acetogenins, including this compound. renupublishers.comfrontiersin.orgsoton.ac.uk
The length of the carbon chain in acetogenins influences their potency. Generally, C35 acetogenins are more potent than their C37 counterparts when other structural features are identical. renupublishers.com The spacing between the THF ring system and the γ-lactone is also a determining factor. A study on various acetogenins demonstrated that those with more carbons between the THF ring and the γ-unsaturated lactone were more potent. nih.govscinews.uz A thirteen-carbon space is often considered optimal. renupublishers.com
The type and presence of substituents also modulate activity. For example, the replacement of a hydroxyl group with a ketone functional group has been shown to decrease activity. renupublishers.com Similarly, the formation of derivatives like acetates also reduces bioactivity. renupublishers.com
Importance of Hydroxyl Groups and Butenolide/Lactone Ring
Rational Design of Analogs Based on SAR
The knowledge gleaned from SAR studies has paved the way for the rational design of this compound analogs with potentially enhanced or more selective activity. By systematically modifying the key structural moieties, researchers aim to develop new compounds with improved therapeutic profiles. This includes altering the stereochemistry of the THF core, changing the number and position of hydroxyl groups, and modifying the length of the alkyl spacer between the THF rings and the lactone. thieme-connect.com The synthesis of various analogs, including those with fluorinated or nitrogen-containing modifications, has been undertaken to explore these structure-activity relationships further. thieme-connect.com
Computational Chemistry and Molecular Modeling in SAR Elucidation
Computational chemistry and molecular modeling have become invaluable tools in understanding the SAR of this compound and other acetogenins. These methods allow for the prediction of biological activities based on molecular structure, aiding in the design of new analogs. rsisinternational.org Techniques like Quantitative Structure-Activity Relationship (QSAR) analysis correlate the physicochemical properties of the compounds with their biological activities to develop predictive models. scienceforecastoa.com Computational tools can also predict pharmacokinetic properties, helping to evaluate the drug-likeness of newly designed compounds and reduce late-stage failures in drug development. rsisinternational.org
Analytical Methodologies for Squamostatin D Research
Quantitative Analysis in Biological and Plant Matrices
Quantitative analysis of Squamostatin-D is crucial for determining its concentration in plant tissues, such as the seeds of Annona species, and in biological samples for metabolic studies. The development of reliable methods allows for the quality control of plant extracts and the characterization of new potential sources. nih.govcsic.esresearchgate.net
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or an Ultraviolet (UV) detector is a widely used technique for the quantification of Annonaceous acetogenins (B1209576), including this compound. measurlabs.comscioninstruments.com These methods are valued for their robustness and ability to separate structurally similar compounds.
A key study established an HPLC-DAD method for the simultaneous determination of ten different Annonaceous acetogenins, including this compound, from the seeds of Annona species. nih.govresearchgate.net The optimal separation was achieved on a reversed-phase C18 column. nih.govresearchgate.net The detection wavelength is typically set around 220 nm, which corresponds to the UV absorption maximum for the α,β-unsaturated γ-lactone ring common to these acetogenins. nih.govresearchgate.net The method demonstrated good linearity over a specific concentration range, with a high correlation coefficient. nih.govresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for this compound were established, indicating the method's sensitivity. nih.gov
| Parameter | Condition |
|---|---|
| Instrument | Agilent 1200 Liquid Chromatograph with DAD |
| Column | Agilent Zorbax Extend C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Methanol (A) and Deionized Water (B) |
| Flow Rate | 1.0 ml/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Linearity (r) | >0.9995 |
| Concentration Range (μg/ml) | 0.58–17.3 |
| LOD (μg/ml) | 0.11–0.42 (for ten acetogenins) |
| LOQ (μg/ml) | 0.58–4.5 (for ten acetogenins) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity compared to HPLC-UV/DAD, making it a powerful tool for bioanalysis. nih.govwikipedia.org This technique combines the separation power of LC with the mass analysis capability of MS, allowing for the confirmation of a compound's identity based on its mass-to-charge ratio (m/z) and fragmentation patterns. wikipedia.org For Annonaceous acetogenins, which often occur as complex mixtures of isomers, LC-MS/MS is particularly valuable. nih.gov
While specific quantitative LC-MS/MS methods for this compound are not extensively detailed in available literature, related studies demonstrate the technique's utility. For instance, HPLC coupled with high-resolution mass spectrometry (HPLC-ESI-Q-TOF) has been used to analyze fruit pulps of Annona squamosa. nih.gov This approach allowed for the detection of 25 different raw formulas corresponding to Annonaceous acetogenins and the annotation of major compounds like bullatacin (B1665286) and annonacin, showcasing the method's capacity to profile complex mixtures. nih.gov Furthermore, LC-MS is often used to confirm the purity and identity of reference standards, including this compound, isolated from natural sources. nih.gov
HPLC-DAD and HPLC-UV Methods
Bioanalytical Method Development and Validation
The process of developing and validating a bioanalytical method is essential to ensure that it is reliable and reproducible for its intended purpose, such as in pharmacokinetic studies. humanjournals.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on the necessary validation parameters. fda.govresearchgate.net A bioanalytical method must be validated to demonstrate its performance characteristics. nih.govhumanjournals.com
Key validation parameters include:
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) and is determined at both intra-day and inter-day levels. humanjournals.com The validated HPLC method showed intra-day and inter-day variations ranging from 0.99-2.56% and 1.93-3.65%, respectively. nih.govresearchgate.net
Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ijbpas.com
Linearity and Range : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. nih.gov
Stability : The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals, including freeze-thaw, bench-top, and long-term stability. ijbpas.com
The development of such a validated method is a prerequisite for its application in regulated studies. fda.gov
Detection and Quantification of this compound in Complex Mixtures
This compound is typically found alongside a multitude of other structurally similar Annonaceous acetogenins in plant extracts, making its isolation and quantification challenging. researchgate.netmdpi.com For example, extracts from the seeds of Annona muricata have been shown to contain bullatacin, squamocin (B1681989), and squamostatin-A in addition to this compound. researchgate.net
The HPLC-DAD method developed by Yang et al. is a notable example of a technique capable of managing such complexity. It successfully achieved the simultaneous separation and quantification of ten acetogenins, including this compound, from supercritical fluid extracts of various Annona species seeds. nih.govresearchgate.net This allows for a comparative analysis of acetogenin (B2873293) content across different species.
The content of this compound was found to vary significantly among the different species analyzed, highlighting the importance of such quantitative methods for selecting high-quality plant sources for further research.
| Plant Species | Content of this compound (mg/g) |
|---|---|
| Annona squamosa | 0.124 |
| Annona muricata | 0.147 |
| Annona glabra | 0.081 |
| Annona cherimola | 0.095 |
| Annona reticulata | 0.106 |
Drug Resistance Mechanisms and Strategies to Overcome Them
Mechanisms of Resistance to Acetogenins (B1209576) in Cancer Cells
The primary mechanism by which cancer cells develop resistance to chemotherapeutic agents, including acetogenins, is through the overexpression of ATP-binding cassette (ABC) transporters. researchgate.net These transporters, such as P-glycoprotein (P-gp) or Multidrug Resistance Protein 1 (MDR1), function as energy-dependent efflux pumps, actively removing cytotoxic drugs from the cell and thereby reducing their intracellular concentration and effectiveness. researchgate.netnih.gov This process is reliant on a steady supply of cellular ATP. tandfonline.com
Cancer cells can also acquire resistance through other mechanisms, including:
Alterations in Drug Targets: Mutations in the molecular targets of a drug can prevent it from binding effectively. nih.gov
Insensitivity to Apoptosis: Cancer cells can develop resistance to programmed cell death (apoptosis) by upregulating anti-apoptotic proteins (like Bcl-2) or downregulating pro-apoptotic proteins, making them less susceptible to the cell-death signals initiated by chemotherapy. researchgate.netnih.gov
Activation of Survival Pathways: Signaling pathways that promote cell survival and proliferation, such as the Akt/NF-κB pathway, can be overactivated in resistant cells, counteracting the effects of anticancer drugs. researchgate.netnih.gov
Annonaceous acetogenins (ACGs) primarily exert their cytotoxic effects by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. tandfonline.comfrontiersin.org This inhibition depletes the cell's main energy source, ATP. tandfonline.comfrontiersin.org Since the efflux pumps responsible for MDR are ATP-dependent, this mechanism of action makes acetogenins particularly effective against MDR cancer cells. tandfonline.com By cutting off the energy supply, acetogenins can thwart the primary defense mechanism of these resistant cells. tandfonline.comnih.gov
Squamostatin-D's Potential in Overcoming Multidrug Resistance
This compound has demonstrated significant potential in combating multidrug-resistant cancer cells. Its efficacy is particularly notable in its ability to inhibit the growth of cancer cells that have developed resistance to other common chemotherapeutic agents, such as taxol.
A key indicator of this compound's potential is its performance against taxol-resistant cancer cell lines. In a study involving the human lung cancer cell line A549/Taxol, which is resistant to taxol, this compound exhibited potent inhibitory activity.
| Compound | Cell Line | IC50 Value (µM) | Relative Potency vs. Verapamil |
| This compound | A549/Taxol (MDR) | 16.19 | 7.8 times more active |
| Verapamil (Control) | A549/Taxol (MDR) | 127.09 | - |
| Data from a study on annonaceous acetogenins' activity against the multidrug-resistant A549/Taxol cell line. mdpi.com |
As shown in the table, this compound was found to be 7.8 times more potent than Verapamil, a standard P-gp inhibitor used as a positive control in the study. mdpi.com This highlights this compound's capacity to overcome P-gp-mediated resistance.
The general mechanisms by which Annonaceous acetogenins, including this compound, are thought to reverse MDR include:
Reduction of P-gp Pump Function: ACGs can directly inhibit the function of P-gp efflux pumps. nih.gov
Increased Intracellular Drug Concentration: By inhibiting efflux pumps, acetogenins allow for the accumulation of chemotherapeutic drugs inside the cancer cell. nih.gov
Downregulation of MDR-Related Proteins: Studies on acetogenins have shown they can decrease the expression of multiple proteins associated with drug resistance, including MDR1, MRP1, Topoisomerase IIα (Topo IIα), Survivin, and Bcl-2. researchgate.netnih.gov
Induction of Apoptosis: Acetogenins can induce apoptosis and cause cell cycle arrest in resistant cell lines. researchgate.netnih.gov
Strategies for Enhancing Efficacy in Resistant Models
To improve the therapeutic potential of this compound and other acetogenins, particularly against resistant tumors, researchers are exploring several strategies. These approaches aim to increase the compound's effectiveness, improve its delivery to tumor sites, and reduce systemic toxicity. researchgate.nettandfonline.com
Combination Therapy The rationale behind combination therapy is to use drugs that work through different mechanisms to decrease the likelihood of developing resistant cancer cells. msdmanuals.com Combining acetogenins with other treatments could produce synergistic effects.
Chemotherapy and Photothermal Therapy (PTT): One approach involves using acetogenin-loaded nanoparticles in conjunction with PTT. researchgate.netnih.gov In a study, the combination of ACG nanoparticles with polydopamine nanoparticles under near-infrared (NIR) laser irradiation resulted in a tumor inhibition rate of 82.65%, significantly higher than the 59.08% rate for ACG nanoparticles alone. researchgate.net
Co-delivery with Synergistic Compounds: Encapsulating acetogenins with other bioactive compounds in a single delivery system is another promising strategy. For instance, a liposomal system for the co-delivery of ACGs and ginsenoside Rh2 was developed to enhance anti-glioma activity and reduce toxicity. tandfonline.com Natural products that can reverse drug resistance are highly valued, especially when used in combination with conventional anti-cancer drugs. researchgate.net
Advanced Drug Delivery Systems The poor water solubility of many acetogenins, including this compound, limits their clinical application. tandfonline.comdovepress.com Nanotechnology offers a solution to this problem.
Nanosuspensions: Preparing acetogenins as nanosuspensions can significantly improve their solubility and stability in physiological solutions. dovepress.com ACG-nanosuspensions have been shown to accumulate effectively in tumors and provide much better therapeutic efficacy at lower doses compared to traditional oil solutions. dovepress.com
Targeted Nanoparticles: To enhance drug delivery specifically to cancer cells and reduce side effects, nanoparticles can be decorated with targeting ligands.
Folate-Targeting: Folic acid-modified nanosuspensions (FA-PEG-ACGs-NSps) have been developed to target cancer cells that overexpress folate receptors. tandfonline.com These targeted nanoparticles showed enhanced cytotoxicity against folate receptor-positive cancer cells and significantly improved antitumor efficacy in vivo. tandfonline.com
Mitochondria-Targeting: To enhance delivery to the primary site of action for acetogenins, nanoparticles can be designed to target mitochondria. Poly(glycerol adipate) (PGA) nanoparticles decorated with both folic acid (for cell targeting) and triphenylphosphonium (for mitochondria targeting) have been shown to potentiate the toxicity of an acetogenin-enriched extract against ovarian cancer cells. nih.gov
These innovative strategies hold the potential to overcome the challenges associated with the clinical use of potent anticancer compounds like this compound, especially in the context of treating multidrug-resistant cancers.
Synergistic and Combination Studies
Synergistic Effects with Other Phytochemicals
Research into the synergistic effects of Squamostatin-D with other phytochemicals is still in its nascent stages. However, studies on extracts from Annona species, the natural source of this compound, provide compelling evidence for such interactions. The complex mixture of compounds within these plants appears to work in concert to produce a greater therapeutic effect than any single compound in isolation.
A key study on Annona muricata (Graviola), a plant related to Annona squamosa from which this compound is isolated, demonstrated that the synergistic interactions between flavonoids and acetogenins (B1209576) within the leaf extract confer protection against prostate cancer. nih.govnih.govmedicinacomplementar.com.br The complete extract of Graviola leaf was found to be more effective in inhibiting the proliferation, viability, and clonogenic capacity of prostate cancer cells in vitro compared to fractions enriched with only flavonoids or acetogenins. nih.govnih.gov This suggests that the biological activity of acetogenins like this compound may be potentiated by the presence of other phytochemicals, such as flavonoids. While the acetogenin-enriched fraction showed superior efficacy, it also led to toxicity in animal models, highlighting the potential of the whole extract's phytochemical synergy to enhance therapeutic effects while mitigating adverse effects. nih.gov
Further evidence of synergy comes from studies on Annona squamosa extracts, which contain this compound. An extract of A. squamosa demonstrated a synergistic antibacterial effect when combined with the antibiotic gentamicin. mdpi.com While this is an antimicrobial application, it underscores the potential for compounds within the extract to work together to enhance biological activity. The toxic compounds in the leaf extract of A. squamosa were also found to act synergistically. nih.gov
The table below presents the cytotoxic activities of this compound and a related compound, providing a baseline for their individual potency which is a prerequisite for evaluating synergistic effects.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound | A-549 (taxol resistant) | 16.19 ± 1.98 | mdpi.com |
| 12,15-cis-squamostatin-D | Hep G2/2.2.15 | 2.20 x 10⁻⁴ | nih.gov |
| This compound | Hep G2/2.2.15 | 1.50 x 10⁻⁴ | nih.gov |
| 12,15-cis-squamostatin-D | CCM2 | 3.10 x 10⁻³ | nih.gov |
| This compound | CCM2 | 1.50 x 10⁻³ | nih.gov |
| 12,15-cis-squamostatin-D | CEM | 4.05 x 10⁻⁴ | nih.gov |
| This compound | CEM | 3.90 x 10⁻⁴ | nih.gov |
Combination with Conventional Therapeutic Agents (if applicable and in vitro/animal models)
The combination of natural compounds with conventional chemotherapeutic drugs is a promising strategy to enhance anticancer efficacy and overcome drug resistance. While direct studies on this compound in combination with conventional agents are limited, research on the broader class of acetogenins suggests significant potential.
Acetogenins have been shown to modulate the exclusion of chemotherapeutic drugs from cancer cells, indicating a potential to reverse multidrug resistance. nih.govfrontiersin.org For instance, bullatacin (B1665286), another annonaceous acetogenin (B2873293), was found to be significantly more potent than doxorubicin (B1662922) against both sensitive and multidrug-resistant human mammary adenocarcinoma cell lines. dovepress.com This suggests that acetogenins could be used to resensitize resistant cancer cells to conventional drugs.
In one study, laherradurin and cherimolin-2, two other acetogenins, reduced the size of HeLa tumors with an efficacy similar to the conventional drug doxorubicin. nih.govfrontiersin.org This highlights their potential as standalone agents or in combination to achieve similar therapeutic outcomes, possibly at lower, less toxic doses of the conventional drug.
Although not specific to this compound, a study on an acetogenin analog, AA005, provides insight into potential combination effects. This compound was shown to inhibit ATP production and induce autophagy in colon cancer cells. nih.gov Combining such an agent with a conventional drug that acts via a different mechanism, for example, by inducing apoptosis, could lead to a more comprehensive attack on cancer cells.
Mechanistic Basis of Synergistic Interactions
The synergistic interactions of acetogenins like this compound with other compounds can be attributed to several underlying mechanisms.
A primary mechanism of action for annonaceous acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. nih.govfrontiersin.orgtandfonline.com This leads to a depletion of ATP, the primary energy currency of the cell. Cancer cells have a high energy demand, and this disruption of energy production can make them more susceptible to other therapeutic agents that induce cellular stress or damage through different pathways. For example, a conventional drug that induces DNA damage would be more effective in a cell that lacks the necessary energy to repair that damage.
The synergistic effect of Annona extracts containing both acetogenins and flavonoids may also be explained by the multifaceted actions of these different classes of phytochemicals. nih.govuns.ac.id Flavonoids are known for their antioxidant properties and their ability to modulate various signaling pathways involved in cell proliferation and apoptosis. tandfonline.com By acting on different targets, the combination of acetogenins and flavonoids can result in a more potent and multi-pronged attack on cancer cells.
Furthermore, some phytochemicals can enhance the bioavailability of other compounds or protect them from metabolic degradation. sapub.org This could lead to higher and more sustained concentrations of the active compounds at the tumor site, thereby increasing their therapeutic effect. The modulation of drug resistance mechanisms, such as the inhibition of efflux pumps that expel drugs from cancer cells, is another potential mechanism of synergy. nih.govfrontiersin.org
Future Research Directions and Therapeutic Potential Preclinical Focus
Exploration of Unexplored Biological Activities and Targets
While the primary mechanism of action for many acetogenins (B1209576), including Squamostatin-D, is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, the full spectrum of its biological targets remains an active area of investigation. beilstein-journals.orgmdpi.com This inhibition leads to a depletion of ATP, which is particularly detrimental to highly energy-dependent tumor cells. beilstein-journals.org However, the vast structural diversity within the acetogenin (B2873293) class suggests that other mechanisms may also be at play.
Future research will likely focus on identifying novel protein interactions and signaling pathways affected by this compound. Its known cytotoxic effects against multi-drug resistant (MDR) cancer cell lines hint at mechanisms that circumvent common resistance pathways. mdpi.com Further studies are warranted to explore its potential activities in other therapeutic areas beyond oncology, such as its potential as an immunosuppressive, antiprotozoal, or pesticidal agent, which are known activities of other acetogenins. beilstein-journals.org
Development of Advanced Preclinical Models
To better predict the in vivo efficacy and behavior of this compound, researchers are moving beyond traditional two-dimensional (2D) cell cultures. nih.gov Advanced preclinical models are crucial for mimicking the complex tumor microenvironment. nih.govnih.gov
3D Cell Cultures and Spheroids: Three-dimensional (3D) cell cultures, such as tumor spheroids, offer a more physiologically relevant model by replicating the cell-cell and cell-matrix interactions found in solid tumors. nih.govthermofisher.com These models can provide more accurate data on drug penetration, efficacy, and resistance mechanisms compared to 2D monolayers. nih.govthermofisher.com The dense structure of spheroids can influence the response to cytotoxic agents. nih.gov
Organoids: Patient-derived organoids are a particularly promising avenue. biocompare.com These self-organizing 3D cultures are derived from patient tumors and can recapitulate the architecture and genetic heterogeneity of the original tumor. thermofisher.combiocompare.com This allows for the testing of this compound on models that more closely mirror an individual patient's cancer, paving the way for personalized medicine approaches. biocompare.com
Nanotechnology and Formulation Strategies for Delivery Modulation and Stability
A significant hurdle in the clinical development of many natural products, including this compound, is their poor solubility and potential instability. americanpharmaceuticalreview.comdovepress.comnih.gov Nanotechnology offers promising solutions to overcome these challenges. dovepress.commdpi.com
| Formulation Strategy | Description | Potential Advantages for this compound |
| Solid Lipid Nanoparticles (SLNs) | Composed of solid lipids, these nanoparticles can encapsulate hydrophobic drugs like this compound. americanpharmaceuticalreview.comdovepress.com | Improved solubility, controlled release, protection from degradation, and potential for targeted delivery. americanpharmaceuticalreview.comdovepress.com |
| Nanostructured Lipid Carriers (NLCs) | A modified version of SLNs with a less ordered lipid core, allowing for higher drug loading and reduced drug expulsion during storage. dovepress.com | Enhanced drug loading capacity and improved stability compared to SLNs. dovepress.com |
| Polymeric Nanoparticles | These can be formulated as nanospheres or nanocapsules to carry the drug. nih.gov | Versatility in design and the possibility of surface functionalization for targeted delivery. nih.gov |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. americanpharmaceuticalreview.com | Biocompatibility, ability to improve drug stability, and potential for targeted delivery. americanpharmaceuticalreview.com |
These nano-formulations can enhance the bioavailability of this compound, protect it from chemical degradation, and potentially enable targeted delivery to tumor tissues, thereby increasing efficacy and reducing systemic toxicity. dovepress.commdpi.com The stability of these nanoparticle formulations is a critical factor, with parameters like zeta potential being key indicators to prevent aggregation. researchgate.net
Integration of Omics Technologies to Elucidate Mechanisms
To gain a comprehensive understanding of this compound's mechanism of action, the integration of various "omics" technologies is essential. humanspecificresearch.orgnih.govmdpi.com These high-throughput methods allow for the large-scale analysis of biological molecules. scielo.org.mx
Transcriptomics: Analyzing the complete set of RNA transcripts can reveal how this compound alters gene expression patterns in cancer cells. humanspecificresearch.orgisaaa.org This could identify key signaling pathways that are up- or down-regulated in response to treatment.
Proteomics: The large-scale study of proteins can identify direct protein targets of this compound and downstream changes in protein expression and post-translational modifications. humanspecificresearch.orgisaaa.org
Metabolomics: As this compound is known to target cellular metabolism, metabolomics—the study of the complete set of small-molecule metabolites—can provide a detailed picture of the metabolic reprogramming induced by the compound. humanspecificresearch.orgisaaa.org
By integrating these multi-omics datasets, researchers can construct a more holistic view of the cellular response to this compound, uncover novel mechanisms of action, and identify potential biomarkers for predicting treatment response. mdpi.com
Lead Optimization and Derivatization for Enhanced Efficacy and Selectivity
While this compound is a potent cytotoxic agent, medicinal chemistry efforts are focused on improving its therapeutic index through lead optimization. nuvisan.combiosolveit.denumberanalytics.com This involves the synthesis of analogues and derivatives to enhance potency against cancer cells while minimizing toxicity to healthy cells. biosolveit.de
The process of lead optimization involves:
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing various derivatives of this compound, researchers can determine which parts of the molecule are essential for its activity and which can be modified to improve its properties. biosolveit.denumberanalytics.com
Improving Selectivity: A key goal is to increase the selectivity of the compound for cancer cells over normal cells. nuvisan.combiosolveit.de This can involve designing derivatives that are preferentially taken up by or are more active in the tumor microenvironment.
Enhancing Pharmacokinetic Properties: Modifications can be made to improve the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, making it more suitable for clinical development. numberanalytics.com
Through these iterative design-make-test cycles, the goal is to develop a clinical candidate with an optimal balance of efficacy, selectivity, and drug-like properties. nuvisan.com The total synthesis of this compound and its analogues is a critical component of this effort, enabling the creation of novel compounds for biological evaluation. mdpi.comresearchgate.netacs.org
Q & A
Q. What are the key synthetic pathways for Squamostatin-D, and how are stereochemical configurations validated experimentally?
this compound’s synthesis involves a 27-step sequence starting from 1,4-butanediol, utilizing reagents like allyltin reagents, TBAF, and Dess–Martin periodinane to establish stereochemical centers (e.g., C23/C24 threo and C15R/C16S configurations). Stereochemical validation relies on NMR spectroscopy, optical rotation comparisons, and Mosher ester derivatization to confirm absolute configurations . For reproducibility, experimental protocols must detail reaction conditions (e.g., temperature, solvent systems) and purification methods, as emphasized in chemistry manuscript guidelines .
Q. How should researchers design experiments to characterize this compound’s bioactivity while minimizing confounding variables?
Bioactivity studies require dose-response assays (e.g., IC50/EC50 measurements) with appropriate positive/negative controls. Experimental design must specify cell lines, incubation times, and solvent controls (e.g., DMSO concentration limits). Statistical validation (e.g., ANOVA for dose-dependent effects) and replication across biological replicates are critical to mitigate variability. Data should be presented in tables with SEM and p-values, avoiding redundancy between text and figures .
Q. What analytical techniques are essential for verifying this compound’s purity and structural integrity?
High-resolution mass spectrometry (HRMS) and NMR (1H, 13C, DEPT, COSY) are mandatory for structural confirmation. Purity is assessed via HPLC (≥95% purity threshold) with UV/RI detection. For novel derivatives, X-ray crystallography or Mosher ester analysis may resolve ambiguous stereochemistry. Raw spectral data must be included in supplementary materials, per chemistry reporting standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across different studies?
Discrepancies often arise from variations in assay conditions (e.g., cell permeability, serum interference) or compound stability (e.g., hydrolysis in aqueous media). A systematic review approach (PICO framework) is recommended: compare Population (cell type), Intervention (concentration range), Comparison (controls), and Outcome (metric). Meta-analyses may identify confounding factors, such as batch-to-batch variability in synthetic batches .
Q. What strategies optimize the stereoselective synthesis of this compound analogs with modified THF/THP ring systems?
Modifying THF/THP rings requires iterative protection/deprotection strategies and chiral auxiliaries (e.g., Evans’ oxazolidinones). Computational modeling (DFT for transition states) can predict stereochemical outcomes of key steps like Mukaiyama aldol reactions. Post-synthesis, comparative CD spectroscopy or NOESY NMR validates conformational changes .
Q. How should in vitro-to-in vivo translation challenges be addressed in this compound pharmacology studies?
Use pharmacokinetic profiling (e.g., plasma stability, microsomal metabolism) to identify degradation hotspots. For in vivo models, ensure dose adjustments account for bioavailability (e.g., logP optimization) and interspecies metabolic differences. Data interpretation must distinguish between pharmacokinetic (exposure) and pharmacodynamic (target engagement) limitations .
Methodological Guidance
Q. What statistical frameworks are appropriate for analyzing dose-dependent bioactivity data?
Non-linear regression models (e.g., sigmoidal dose-response in GraphPad Prism) calculate IC50/EC50 with 95% confidence intervals. For multi-group comparisons, use one-way ANOVA with post-hoc Tukey tests. Report effect sizes and power analysis to justify sample sizes, avoiding overreliance on p-values .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
Adhere to FAIR data principles: document reaction scales, catalyst loadings, and purification gradients in machine-readable formats. Share synthetic protocols via platforms like *Protocols.io * and deposit raw spectral data in repositories (e.g., ChemSpider). Peer validation through independent synthesis trials is critical .
Data Presentation and Reporting
Q. What are the best practices for presenting NMR and HRMS data in manuscripts?
Include full spectral assignments (δ values, multiplicity, J-couplings) in tables, with representative spectra in supplementary files. Annotate HRMS peaks with molecular formulas and mass errors (<2 ppm). Follow IUPAC nomenclature and journal-specific formatting (e.g., Journal of Medicinal Chemistry guidelines) .
Q. How should conflicting crystallography and computational modeling data be reconciled in structural studies?
Perform sensitivity analyses (e.g., varying force fields in MD simulations) and cross-validate with experimental techniques like NOE buildup rates. Discuss limitations (e.g., crystal packing effects) in the "Discussion" section, avoiding overinterpretation of low-resolution data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
